
1,3-Propanediamine, N'-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The starting materials may include 1,3-propanediamine and 2-methoxy-1-nitro-9-acridine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acridine derivatives, such as:
- 9-Aminoacridine
- Acriflavine
- Proflavine
Uniqueness
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Conclusion
1,3-Propanediamine, N’-(2-methoxy-1-nitro-9-acridinyl)-N,N-dimethyl- is a compound with diverse potential applications in scientific research and industry
Propriétés
Numéro CAS |
112428-80-5 |
|---|---|
Formule moléculaire |
C19H22N4O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(2-methoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H22N4O3/c1-22(2)12-6-11-20-18-13-7-4-5-8-14(13)21-15-9-10-16(26-3)19(17(15)18)23(24)25/h4-5,7-10H,6,11-12H2,1-3H3,(H,20,21) |
Clé InChI |
YQAUNOAVZPAGQA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



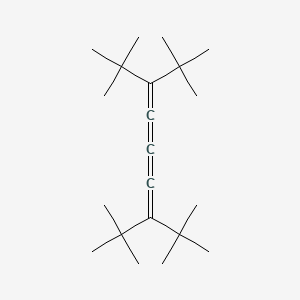
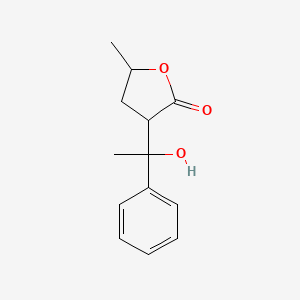
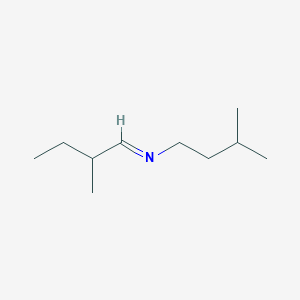

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
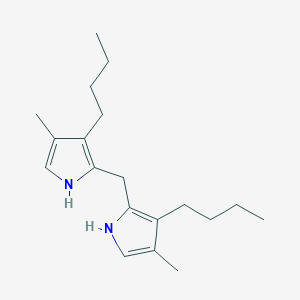

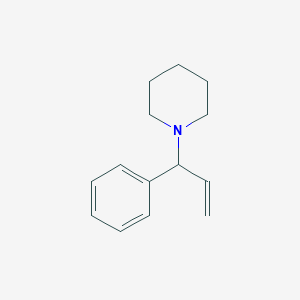

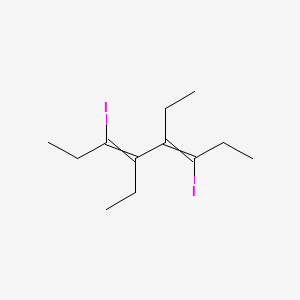
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

